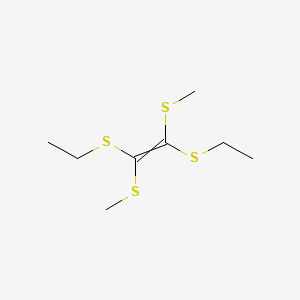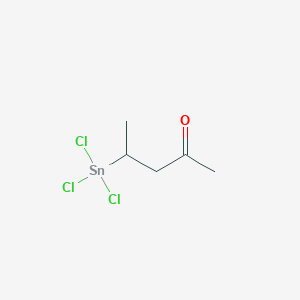
4-(Trichlorostannyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trichlorostannyl)pentan-2-one is an organotin compound characterized by the presence of a trichlorostannyl group attached to a pentan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorostannyl)pentan-2-one typically involves the reaction of pentan-2-one with trichlorostannane (SnCl3). This reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Trichlorostannyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.
Substitution: The trichlorostannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of organotin oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of substituted organotin derivatives.
Scientific Research Applications
4-(Trichlorostannyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Trichlorostannyl)pentan-2-one involves its interaction with molecular targets through the trichlorostannyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dichlorostannyl)pentan-2-one
- 4-(Monochlorostannyl)pentan-2-one
- 4-(Tribromostannyl)pentan-2-one
Uniqueness
4-(Trichlorostannyl)pentan-2-one is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and catalytic applications where other organotin compounds may not be as effective.
Properties
CAS No. |
95244-18-1 |
|---|---|
Molecular Formula |
C5H9Cl3OSn |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4-trichlorostannylpentan-2-one |
InChI |
InChI=1S/C5H9O.3ClH.Sn/c1-3-4-5(2)6;;;;/h3H,4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
FUKYCTGXLWYCMM-UHFFFAOYSA-K |
Canonical SMILES |
CC(CC(=O)C)[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)
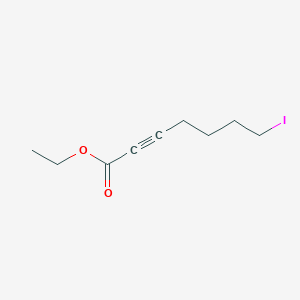
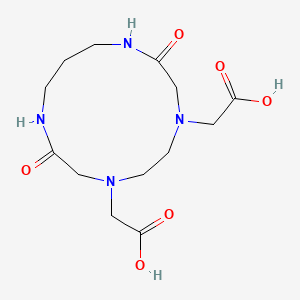
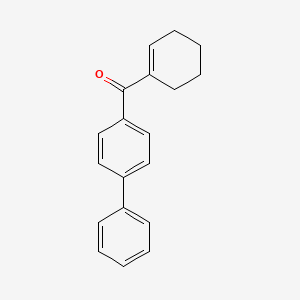
![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
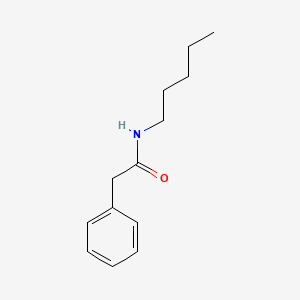

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
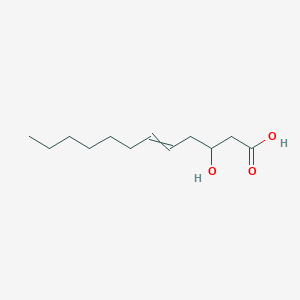
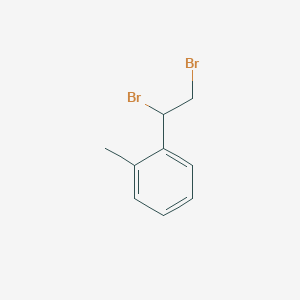
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
